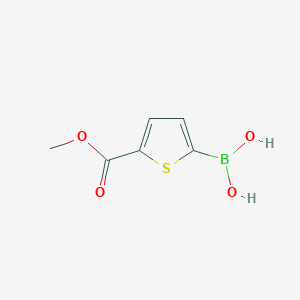

5-Methoxycarbonylthiophene-2-boronic acid

描述

Historical Context of Boronic Acids in Organic Chemistry

The journey of boronic acids from chemical curiosities to indispensable synthetic reagents is a testament to the progressive nature of chemical research. Their unique reactivity and stability have positioned them as central players in the formation of carbon-carbon and carbon-heteroatom bonds.

The story of organoboron compounds began in the mid-19th century. However, it was the pioneering work of Herbert C. Brown in the 20th century that truly unlocked their synthetic potential. His exploration of hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, laid the groundwork for the synthesis of a vast array of organoboranes. These compounds, initially considered esoteric, were found to possess a rich and versatile reactivity. A key characteristic of boronic acids (R-B(OH)₂) is the electron-deficient nature of the boron atom, which allows it to act as a Lewis acid and participate in a variety of transformations.

A watershed moment in the evolution of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide proved to be an exceptionally robust and versatile method for forming carbon-carbon bonds. The mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents contributed to its rapid adoption and widespread use in both academic and industrial laboratories. The impact of this methodology was so profound that its developers were awarded the Nobel Prize in Chemistry in 2010.

Significance of Thiophene (B33073) Scaffolds in Chemical Science

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structural motif in chemical science. Its unique electronic properties and ability to engage in various chemical transformations have made it a cornerstone in the design of functional molecules.

The thiophene ring is a common feature in a multitude of pharmaceutical agents, exhibiting a broad spectrum of biological activities. Its ability to act as a bioisostere for the benzene (B151609) ring allows for the modulation of a drug's physicochemical properties, such as solubility and metabolic stability, without compromising its therapeutic efficacy. In materials science, thiophene-based polymers, particularly polythiophenes, are renowned for their conducting and semiconducting properties. These materials are integral components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

The introduction of a boronic acid group onto the thiophene scaffold significantly enhances its synthetic utility. Thiophene-boronic acids serve as versatile intermediates, readily participating in cross-coupling reactions to introduce the thiophene moiety into more complex structures. This functionality is crucial for the construction of thiophene-containing pharmaceuticals and the synthesis of well-defined oligomeric and polymeric materials with tailored electronic and optical properties. The boronic acid group can be strategically positioned on the thiophene ring to control the regiochemistry of subsequent coupling reactions, allowing for precise control over the final molecular architecture.

Specific Focus: 5-Methoxycarbonylthiophene-2-boronic Acid

Within the diverse family of thiophene-2-boronic acid derivatives, this compound stands out as a particularly useful building block. The presence of the methoxycarbonyl group at the 5-position not only influences the electronic properties of the thiophene ring but also provides a handle for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (5-methoxycarbonylthiophen-2-yl)boronic acid nih.gov |

| Molecular Formula | C₆H₇BO₄S nih.gov |

| Molecular Weight | 186.00 g/mol nih.gov |

| CAS Number | 876189-21-8 nih.gov |

This compound serves as a bifunctional reagent, with the boronic acid moiety enabling participation in cross-coupling reactions and the ester group offering a site for transformations such as hydrolysis to the corresponding carboxylic acid or amidation. This dual functionality makes it a valuable precursor in the synthesis of a wide range of complex molecules.

Structural Peculiarities and Reactivity Profile of this compound

This compound is a bifunctional organic compound featuring a thiophene ring substituted at the 2-position with a boronic acid group [-B(OH)₂] and at the 5-position with a methoxycarbonyl group [-C(O)OCH₃]. uni.lunih.gov This specific arrangement of functional groups imparts distinct structural and electronic characteristics that govern its reactivity.

The core of the molecule is the five-membered aromatic thiophene ring. The boronic acid group serves as the reactive handle for palladium-catalyzed cross-coupling reactions, where it facilitates the transfer of the thiophene ring to another organic molecule in a process known as transmetalation. nih.govwikipedia.org

A key structural peculiarity is the presence of the electron-withdrawing methoxycarbonyl group positioned opposite the boronic acid. This group significantly influences the electronic properties of the thiophene ring, decreasing its electron density. This electronic modulation affects the reactivity of the carbon-boron bond, which can influence the kinetics of the Suzuki-Miyaura coupling reaction. The primary reactivity profile of this compound is as a nucleophilic partner in these cross-coupling reactions, enabling the formation of a C-C bond at the C2 position of the thiophene ring. d-nb.info The ester functionality is generally stable under typical Suzuki coupling conditions, allowing it to be retained for subsequent synthetic transformations.

Below is a table summarizing the key properties of this compound.

| Property | Value |

|---|---|

| IUPAC Name | (5-methoxycarbonylthiophen-2-yl)boronic acid nih.gov |

| CAS Number | 876189-21-8 nih.gov |

| Molecular Formula | C₆H₇BO₄S uni.lunih.gov |

| Molecular Weight | 185.99 g/mol chemicalbook.com |

| Appearance | Off-white to light yellow solid chemicalbook.com |

| Monoisotopic Mass | 186.01581 Da uni.lu |

Rationale for Dedicated Research on this Specific Boronic Acid Derivative

The dedicated research interest in this compound arises from its strategic value as a bifunctional building block in the synthesis of complex organic molecules. nih.gov Its structure allows for a two-directional approach to molecular construction, where each functional group can be addressed in a controlled and sequential manner.

The primary rationale for its use is in the synthesis of precisely substituted thiophene-containing compounds. The boronic acid moiety is employed for C-C bond formation, typically via Suzuki coupling, to introduce aryl, heteroaryl, or other organic fragments. wikipedia.orgfishersci.com The methoxycarbonyl group, being relatively inert to these coupling conditions, provides a latent site for further chemical modification. This ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, among other transformations.

This synthetic versatility makes this compound a highly valuable precursor in several key areas:

Materials Science : It is used in the synthesis of well-defined conjugated polymers and oligomers. Thiophene-based materials are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.gov The ability to introduce functionality through the ester group allows for the tuning of the material's electronic properties, solubility, and solid-state packing.

Medicinal Chemistry : Heterocyclic compounds are central to drug discovery. This building block provides a reliable route to novel thiophene-based molecules that can be screened for biological activity. nih.gov The dual functionality allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

In essence, this compound is a powerful tool for chemists seeking to construct complex, functionalized molecules where the thiophene unit is a critical component. Its predictable reactivity and capacity for subsequent derivatization are the principal drivers for its continued investigation and application in organic synthesis.

属性

IUPAC Name |

(5-methoxycarbonylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4S/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWFTDBWRPSNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469233 | |

| Record name | [5-(Methoxycarbonyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876189-21-8 | |

| Record name | 2-Methyl 5-borono-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876189-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Methoxycarbonyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Methoxycarbonyl)thiophene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methoxycarbonylthiophene 2 Boronic Acid and Its Derivatives

Direct Borylation Strategies for Thiophene (B33073) Rings

Direct C-H borylation has emerged as a powerful, atom-economical method for synthesizing aryl and heteroaryl boronic acids. This approach avoids the pre-functionalization required in traditional methods, such as halogen-metal exchange, by directly converting a C-H bond into a C-B bond.

While iridium catalysts are more common for C-H borylation, palladium-based systems have also been investigated for the C-H functionalization of thiophenes. nih.gov These reactions are crucial for creating C-C bonds and can provide insights into C-B bond formation.

The mechanism of palladium-catalyzed C-H activation on thiophenes is a subject of detailed study. For C-H functionalization, two primary pathways are often considered: a metalation/deprotonation pathway and a Heck-type mechanism. nih.gov In the context of borylation, the reaction is believed to proceed through a Pd(II)/Pd(0) catalytic cycle. A key step involves the cleavage of a C-H bond, which is often the rate-limiting step in the process. nih.gov The palladium catalyst acts as an intermediate, forming a bond with both the thiophene and the borylating agent before reductive elimination yields the final product and regenerates the catalyst. youtube.com

Achieving regioselectivity is a significant challenge in the C-H functionalization of substituted heterocycles. For a substrate like methyl 2-thiophenecarboxylate, the electronic properties and steric hindrance of the methoxycarbonyl group influence the position of borylation. Ligand design plays a critical role in controlling where the C-H activation occurs. nih.gov

Computational studies on related C-H arylations have shown that different ligands can favor different mechanistic pathways, leading to distinct regioselectivities. For instance, bipyridyl ligands tend to favor a metalation/deprotonation pathway, which typically results in functionalization at the α-position (C5), whereas bulky phosphine (B1218219) ligands can favor a Heck-type mechanism, leading to β-arylation. nih.gov For the synthesis of 5-Methoxycarbonylthiophene-2-boronic acid, ligands would need to be designed to direct borylation specifically to the C2 position, overcoming the directing effects of the existing substituent.

Table 1: Ligand Effects in Palladium-Catalyzed Thiophene Functionalization

| Ligand Type | Favored Mechanism | Typical Regioselectivity | Reference |

|---|---|---|---|

| 2,2'-Bipyridyl | Metalation/Deprotonation | α-position (C5) | nih.gov |

Iridium-catalyzed C-H borylation is a highly efficient and widely used method for the synthesis of heteroaryl boronate esters. researchgate.net These reactions are known for their broad functional group tolerance and high regioselectivity, which is often governed by steric factors. umich.edu

For substituted thiophenes, iridium catalysts, often paired with bipyridine or phenanthroline ligands, can selectively borylate the least sterically hindered C-H bond. umich.edunih.gov In the case of a 2-substituted thiophene like methyl 2-thiophenecarboxylate, the borylation would be expected to occur at the C5 position. This methodology has been successfully applied to a variety of substituted thiophenes, affording poly-functionalized products in good to excellent yields. researchgate.netnih.gov The reaction is compatible with sensitive functional groups, including acyl and trimethylsilyl (B98337) groups. nih.gov

Table 2: Iridium-Catalyzed Borylation of Substituted Thiophenes

| Catalyst System | Key Features | Typical Regioselectivity | Reference |

|---|---|---|---|

| [Ir(cod)OMe]₂ / dtbpy | High efficiency, broad scope | Sterically controlled | umich.edu |

In recent years, metal-free C-H borylation methods have been developed as more economical and sustainable alternatives to transition-metal catalysis. researchgate.net One such approach involves a transfer C-H borylation which demonstrates complementary selectivity to many metal-catalyzed methods. scispace.com

For C2-substituted thiophenes, these metal-free reactions are selective for borylation at the C5 position. However, for C3-substituted thiophenes, the reaction favors the C2 position, a selectivity that is often difficult to achieve with iridium catalysts. researchgate.netscispace.com The mechanism is proposed to involve a Lewis pair C-H activation, with the selectivity being kinetically driven. researchgate.net Another transition-metal-free approach uses a carbophilic Lewis acid like B-chlorocatecholborane to activate an alkyne in a (Z)-organylthioenyne substrate, leading to the formation of 3-borylated thiophenes after a formal thioboration and sulfur dealkylation. organic-chemistry.orgnih.gov These methods expand the toolkit for synthesizing diverse thiophene boronic acid derivatives.

Palladium-Catalyzed C-H Borylation of Thiophenes

Convergent Synthetic Routes via Cross-Coupling Strategies

Convergent synthetic approaches offer an alternative to the linear sequence of halogenation and borylation. These methods often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the target molecule from smaller, pre-functionalized fragments. ntnu.no

Esterification of the Boronic Acid Group to Pinacol (B44631) Esters and Other Derivatives for Enhanced Stability or Reactivity

Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines) and can be challenging to purify. To enhance their stability and ease of handling, they are often converted to boronic esters. researchgate.net Pinacol esters are the most common derivatives due to their high stability towards air and moisture, and their compatibility with a wide range of reaction conditions, including silica (B1680970) gel chromatography. researchgate.net The esterification is typically achieved by reacting the boronic acid with pinacol, often with azeotropic removal of water.

Other derivatives, such as MIDA (N-methyliminodiacetic acid) boronates, offer unique advantages in terms of stability and controlled release of the boronic acid under specific conditions. The choice of the diol for esterification can be tailored to modulate the reactivity and stability of the boronic acid derivative for subsequent synthetic transformations. researchgate.net

| Derivative | Key Features |

| Pinacol Ester | High stability to air and moisture, chromatographically stable. researchgate.net |

| MIDA Boronate | Robust, allows for slow release of the boronic acid under specific basic conditions. |

Purification and Isolation Techniques for Boronic Acid Compounds

The purification of boronic acids and their derivatives can be challenging due to their unique chemical properties. Several techniques are employed to obtain high-purity materials.

Recrystallization: This is a common method for purifying solid boronic acids. The choice of solvent is critical, with solvents like benzene (B151609), dichloroethane, and ethyl acetate (B1210297) being reported as effective. researchgate.net For some derivatives, recrystallization from hot ethanol (B145695) or water can also be successful. reddit.com

Chromatography: Column chromatography on silica gel can be used, but it is often problematic for free boronic acids due to their polarity and potential for degradation on the stationary phase. researchgate.net For less polar boronic esters, like pinacol esters, silica gel chromatography is a viable option. reddit.com In cases of strong adsorption, using silica gel impregnated with boric acid can improve the recovery of boronic esters. oup.com Neutral alumina (B75360) can also be an effective stationary phase for the purification of boronate esters. researchgate.net

Derivatization: A common purification strategy involves converting the crude boronic acid into a salt by treatment with a base. google.com The resulting salt can be separated from non-acidic impurities by solvent extraction. Subsequent acidification of the purified salt regenerates the pure boronic acid. google.com Another approach is the formation of a crystalline adduct with diethanolamine, which can be isolated and then hydrolyzed to release the pure boronic acid. reddit.comnih.gov

Extraction: Liquid-liquid extraction can be employed to separate boronic acids from impurities. For example, a sorbitol extraction can selectively pull the free boronic acid into an aqueous layer, leaving non-polar impurities in the organic layer. reddit.com

| Technique | Description |

| Recrystallization | Purification of solid compounds based on differential solubility. Effective solvents include benzene, dichloroethane, and ethyl acetate. researchgate.net |

| Chromatography | Separation based on differential adsorption. Challenging for free boronic acids on silica gel. More suitable for boronic esters. researchgate.netreddit.com |

| Derivatization | Conversion to a salt or adduct for easier separation, followed by regeneration of the pure boronic acid. reddit.comgoogle.comnih.gov |

| Extraction | Separation based on differential partitioning between immiscible liquid phases. reddit.com |

Considerations for Purification of Boronic Acids due to Hydrolytic and Oxidative Sensitivity

Boronic acids are susceptible to degradation through both hydrolytic and oxidative pathways, which complicates their purification and handling. The boron center possesses an empty p-orbital, making it Lewis acidic and prone to attack by nucleophiles. nih.gov

Hydrolytic Sensitivity: In the presence of water, boronic acids can undergo protodeboronation, a process where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by acid or base and can be a significant issue during aqueous workups or purification on silica gel, which has a slightly acidic surface. While 2-thienyl boronic acids have been noted to exhibit enhanced stability at neutral pH, they can undergo rapid protodeboronation when exposed to acidic conditions. nih.gov

Oxidative Sensitivity: Boronic acids are also prone to oxidation, which can convert the boronic acid into a hydroxyl group, yielding a phenol (B47542) (or in this case, a thiophenol derivative) and boric acid. nih.gov This oxidative deboronation can occur in the presence of atmospheric oxygen or other oxidizing agents, and it represents a significant pathway for degradation, reducing the yield and purity of the desired compound. nih.gov The rate of this oxidation can be influenced by factors such as pH and the presence of reactive oxygen species. nih.gov

These sensitivities mean that standard purification techniques like column chromatography on silica gel can be problematic, leading to product degradation and low recovery. Therefore, specialized strategies are often necessary to protect the boronic acid moiety during purification.

Formation of Stable Boronate Complexes for Isolation and Purification

A highly effective strategy to overcome the instability of boronic acids during purification is to convert them into more stable derivatives, such as boronate esters or complexes. These derivatives can be purified using standard techniques like column chromatography and then, if necessary, the free boronic acid can be regenerated.

N-Methyliminodiacetic Acid (MIDA) Boronate Esters: A leading method for the stabilization and purification of boronic acids is the formation of N-methyliminodiacetic acid (MIDA) boronate esters. MIDA boronates are trivalent complexes that rehybridize the boron center from sp² to sp³, effectively protecting the empty p-orbital from unwanted reactions. These complexes are exceptionally stable, often existing as bench-top stable, crystalline solids that are compatible with chromatography and can be stored for extended periods without degradation. nih.gov

This methodology has been successfully applied to thiophene-based boronic acids. For instance, the structurally similar compound, 5-acetylthiophene-2-boronic acid, has been effectively purified by converting it into its MIDA boronate ester. nih.govamazonaws.com The crude boronic acid is reacted with MIDA anhydride (B1165640) to form the stable MIDA boronate, which can then be purified by column chromatography to yield an analytically pure product. nih.govamazonaws.com This approach circumvents the issues of hydrolytic and oxidative degradation associated with the free boronic acid. The high crystallinity of MIDA boronates can also facilitate purification by precipitation. nih.gov

The MIDA protecting group can be cleaved under mild aqueous basic conditions, such as with sodium hydroxide (B78521) or sodium bicarbonate, to regenerate the free boronic acid just before its use in subsequent reactions. This "slow-release" characteristic makes MIDA boronates valuable as stable surrogates for often-unstable boronic acids in cross-coupling reactions. nih.gov

Other Boronate Esters: While MIDA esters are particularly robust, other diols can also be used to form stable cyclic boronate esters for purification. For example, pinacol esters are commonly used to protect boronic acids. However, some research indicates that certain sterically hindered boronic esters, like 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s], exhibit even greater stability on silica gel compared to pinacol esters and the corresponding free boronic acids, allowing for efficient purification by conventional column chromatography. organic-chemistry.org

By converting this compound into a stable complex like a MIDA boronate ester, its purification can be significantly simplified and the yield of the pure compound greatly improved, overcoming the inherent challenges of its hydrolytic and oxidative lability.

Mechanistic Investigations of Reactions Involving 5 Methoxycarbonylthiophene 2 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions: A Core Applicationyoutube.comnih.govnih.govrsc.orgnih.govnih.govd-nb.info

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and vinylaryl structures. youtube.comwikipedia.org This palladium-catalyzed reaction couples an organoboron compound, such as 5-methoxycarbonylthiophene-2-boronic acid, with an organohalide. wikipedia.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts. nih.govwikipedia.org For a compound like this compound, this reaction provides a powerful route to synthesize complex heterocyclic molecules that are of interest in materials science and medicinal chemistry. The mechanistic pathway of this reaction is generally understood to proceed through a catalytic cycle involving a palladium catalyst. nih.govlibretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is a well-defined sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org The cycle begins with an active Pd(0) catalyst, which is oxidized to a Pd(II) species during the oxidative addition step with the organohalide. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid (in this case, the 5-methoxycarbonylthienyl group) is transferred to the palladium center. rsc.org The cycle concludes with reductive elimination, where the two organic partners are joined to form the final product, and the Pd(0) catalyst is regenerated, allowing the cycle to repeat. nih.govlibretexts.org

Table 1: Key Stages of the Suzuki-Miyaura Catalytic Cycle

| Step | Catalyst Oxidation State Change | Description | Key Intermediates |

| Oxidative Addition | Pd(0) → Pd(II) | The Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide. wikipedia.org | Organopalladium(II) halide complex |

| Transmetalation | Pd(II) → Pd(II) (No Change) | The organic moiety from the activated boronic acid (boronate) replaces the halide on the Pd(II) complex. wikipedia.orgrsc.org | Diorganopalladium(II) complex |

| Reductive Elimination | Pd(II) → Pd(0) | The two organic groups on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. libretexts.org | Coupled product, Pd(0) catalyst |

The oxidative addition step is frequently the rate-determining step in the Suzuki-Miyaura catalytic cycle. researchgate.net This step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the coupling partner. The rate of this process is highly sensitive to the electronic nature of the organohalide. Aryl halides substituted with electron-withdrawing groups (EWGs) generally exhibit faster rates of oxidative addition. researchgate.net This is because EWGs make the aromatic ring more electron-deficient, facilitating the nucleophilic attack of the electron-rich Pd(0) catalyst. researchgate.net

Transmetalation is the crucial step where the 5-methoxycarbonylthienyl group is transferred from the boron atom to the Pd(II) center. wikipedia.orgrsc.org The precise mechanism of this step has been a subject of extensive investigation, and two primary pathways are generally considered: the "boronate pathway" and the "oxo-palladium pathway". rsc.orgnih.gov

In the boronate pathway , the base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species. This activated boronate then reacts with the organopalladium(II) halide complex to transfer the organic group. rsc.org

In the oxo-palladium pathway , the base first exchanges with the halide on the palladium complex to form a palladium-hydroxo or -alkoxo species. This complex is more reactive and facilitates the reaction with the neutral boronic acid. rsc.org The dominant pathway can depend on the specific reaction conditions, including the base, solvent, and ligands used. nih.gov

For thiophene (B33073) boronic acids, the transmetalation step can be particularly challenging. The thiophene ring makes the boronic acid prone to protodeboronation, a competitive side reaction that reduces the yield of the desired cross-coupled product. nih.gov This instability necessitates careful optimization of reaction conditions, often favoring methods that either protect the boronic acid until it is needed or ensure that the rate of transmetalation is significantly faster than the rate of protodeboronation. nih.gov

The presence of a base is essential for the transmetalation step in the Suzuki-Miyaura reaction. wikipedia.org Boronic acids themselves are generally not nucleophilic enough to transfer their organic group to the palladium center efficiently. The base plays the critical role of activating the boronic acid. mdpi.com

Mechanistic studies, often employing low-temperature rapid injection Nuclear Magnetic Resonance (NMR) spectroscopy, have successfully identified and characterized key intermediates in the transmetalation step. illinois.edu These investigations have provided direct evidence for the existence of pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edu

Two distinct types of intermediates have been identified:

A tricoordinate boronic acid complex , where the hydroxo-palladium species coordinates to the neutral boronic acid. illinois.edu

A tetracoordinate boronate complex , formed from the reaction of the palladium complex with the base-activated boronate anion. illinois.edu

These studies have confirmed that both intermediates are viable for undergoing transmetalation to yield the diorganopalladium(II) complex. The relative prevalence of these intermediates and their corresponding mechanistic pathways can be influenced by factors such as ligand concentration. illinois.edu The characterization of these transient species has been pivotal in confirming the role of the base and understanding how the organic group is transferred from boron to palladium. illinois.edu

Reductive elimination is the final, product-forming step of the catalytic cycle. In this stage, the two organic groups—the 5-methoxycarbonylthienyl moiety and the organic group from the organohalide—which are bound to the Pd(II) center, couple to form a new carbon-carbon bond. nih.gov This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state. libretexts.org

For reductive elimination to occur, the diorganopalladium(II) complex typically needs to adopt a cis conformation, where the two organic ligands are adjacent to each other. libretexts.org Trans-to-cis isomerization often precedes the final elimination step. Kinetic studies have shown that reductive elimination generally follows first-order kinetics, indicating that it is an intramolecular process dependent only on the concentration of the diorganopalladium(II) complex. libretexts.org This step is usually fast and irreversible. The use of bulky, electron-donating phosphine (B1218219) ligands on the palladium catalyst can often accelerate the rate of reductive elimination. wikipedia.org For couplings involving thiophene derivatives, this step is generally considered facile, allowing for the efficient release of the final product and regeneration of the catalyst. d-nb.info

Elucidation of Transmetalation Pathways with Thiophene Boronic Acids

Ligand Effects on Reaction Efficiency and Selectivity

The choice of ligand is crucial in transition metal-catalyzed reactions involving this compound, as it directly influences the catalyst's stability, activity, and selectivity. In Suzuki-Miyaura cross-coupling reactions, phosphine ligands are commonly employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The electronic and steric properties of the ligand can be tuned to optimize reaction outcomes. For instance, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and prevent catalyst deactivation. In the methoxycarbonylation of arylboronic acids, tri(2-furyl)phosphine (B125338) (TFP) was identified as the optimal ligand. organic-chemistry.org For the coupling of heterocyclic substrates, ligands such as tricyclohexylphosphine (B42057) (PCy₃) have been used with nickel catalysts. orgsyn.org The selection of the appropriate ligand is often determined through empirical screening, and it can significantly affect the yield and purity of the desired product. organic-chemistry.orgorganic-chemistry.org

| Ligand | Typical Catalyst System | Observed Effects on Reactions with Boronic Acids | Reference |

|---|---|---|---|

| Tri(2-furyl)phosphine (TFP) | Palladium | Identified as an optimal ligand in palladium-catalyzed, copper(I)-promoted methoxycarbonylation of arylboronic acids, leading to high yields. | organic-chemistry.org |

| Triphenylphosphine (PPh₃) | Palladium (e.g., Pd(PPh₃)₄) | Commonly used in Suzuki-Miyaura reactions; its presence can be crucial for achieving high yields and can help circumvent catalyst poisoning. nih.govhes-so.ch | nih.govhes-so.ch |

| Tricyclohexylphosphine (PCy₃) | Nickel (e.g., NiCl₂(PCy₃)₂) | Effective for Suzuki-Miyaura coupling of heterocyclic substrates, demonstrating the tolerance of various heterocycles under the reaction conditions. | orgsyn.org |

| Methylditertbutylphosphine (P(t-Bu)₂Me) | Palladium | Found to be particularly effective for the room-temperature Suzuki cross-coupling of alkyl bromides with arylboronic acids. organic-chemistry.org | organic-chemistry.org |

Solvent Effects and Aqueous Coupling Conditions

Reactions performed in aqueous n-butanol have been shown to be highly efficient for the coupling of thiophene- and furan-boronic acids, often providing near-quantitative yields. nih.gov For heterocyclic substrates, aqueous catalysis can be more efficient than couplings under anhydrous conditions. nih.gov The use of a biphasic solvent mixture, such as 1,4-dioxane/water, can also lead to excellent yields, partly due to the enhanced solubility of oxygen-containing boronic acids. nih.gov Solvents not only stabilize catalysts and dissolve reagents but can also modulate the reactivity of the boronic acid and the base used in the reaction. hes-so.ch The quality of the solvent is also paramount, as trace impurities can act as catalyst poisons and significantly decrease reaction conversion. hes-so.ch

| Solvent System | Advantages | Typical Substrates | Reference |

|---|---|---|---|

| Aqueous n-Butanol | Environmentally friendly, near-quantitative yields, facile product separation from a biphasic mixture. More efficient than anhydrous conditions for heterocyclic substrates. | (Hetero)aryl chlorides with thiophene- and furan-boronic acids. | nih.gov |

| 1,4-Dioxane/Water | Leads to excellent yields, possibly due to high solubility of oxygen-containing boronic acids. | 2-Bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. | nih.gov |

| Propylene Carbonate (PC) | Considered a "green" solvent, synthesized from CO₂. Good to excellent yields observed for biaryl products. | Haloquinazolines with arylboronic acids. | researchgate.net |

| tert-Amyl alcohol / 2-Me-THF | Industrially friendly "green" solvents for nickel-catalyzed Suzuki-Miyaura couplings. | Heterocyclic halides and phenol (B47542) derivatives with aryl boronic acids. | orgsyn.org |

Kinetic Isotope Effect Studies for Mechanism Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for investigating the mechanisms of chemical reactions by determining which bonds are broken or formed in the rate-determining step (RDS). wpmucdn.combaranlab.org This is achieved by measuring the difference in reaction rates between a molecule containing a heavier isotope (e.g., ¹³C, ²H) and its non-labeled counterpart. baranlab.org

In the context of the Suzuki-Miyaura reaction, ¹³C KIEs have been used to gain detailed insight into the catalytic cycle. nih.gov For example, a significant KIE at the carbon atom attached to the boron (KIE C-Boron) of ~1.035 provided quantitative evidence for the transition state structure of the transmetalation step, suggesting it is the first irreversible step in the catalytic cycle for certain substrates. nih.gov Similarly, a KIE at the carbon attached to the leaving group (e.g., KIE C-Br of 1.020) can establish that the oxidative addition step occurs at a specific catalyst species, such as a 12-electron monoligated palladium complex. nih.gov An inverse KIE (a value less than 1) can indicate a change in hybridization from sp² to sp³ at the labeled carbon in the transition state. wpmucdn.com While specific KIE studies on this compound were not found, these principles are directly applicable to elucidating its reaction mechanisms.

Computational Chemistry (DFT) Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into reaction mechanisms that are often difficult to obtain through experimental methods alone. mdpi.comnih.gov DFT calculations are used to model the electronic structure, geometry, and energy of molecules, transition states, and intermediates involved in a reaction pathway. mdpi.comnih.gov

For transition metal-catalyzed reactions, DFT can be used to:

Predict Reaction Pathways: By calculating the energy profiles of different possible mechanisms, the most favorable pathway can be identified.

Characterize Intermediates and Transition States: The geometries of short-lived species can be optimized, providing a detailed picture of the reaction coordinate.

Explain Reactivity and Selectivity: DFT can rationalize why certain substrates react faster than others or why a particular regio- or stereoisomer is formed.

Support Experimental Findings: Computational results, such as predicted KIEs, can be compared with experimental data to validate a proposed mechanism. nih.gov

In the study of reactions involving thiophene derivatives, DFT has been used to examine electronic properties, perform vibrational analysis, and predict spectral data. mdpi.com This approach allows for a deep, atomistic understanding of the catalytic cycle in cross-coupling reactions with this compound.

Other Transition Metal-Catalyzed Coupling Reactions

Copper-Promoted C-O and C-N Cross-Coupling Reactions

Beyond palladium-catalyzed C-C bond formation, this compound is a potential substrate for copper-promoted carbon-heteroatom cross-coupling reactions, often referred to as Chan-Lam or Chan-Evans-Lam (CEL) coupling. nih.govresearchgate.netresearchgate.net These reactions enable the formation of C-O and C-N bonds by coupling aryl boronic acids with alcohols, phenols, amines, and other N-H containing substrates. researchgate.netmdpi.com

A key advantage of copper-promoted couplings is that they often proceed under mild conditions, such as at room temperature and in the presence of air, without the need for strong bases. researchgate.net Copper(II) acetate (B1210297) is a commonly used catalyst for these transformations. organic-chemistry.org The methodology is tolerant of a wide variety of functional groups and has been successfully applied to N-arylation of diverse substrates including imidazoles, amides, and pyridones. nih.govresearchgate.netresearchgate.net The reaction mechanism is thought to involve a Cu(II) species which undergoes transmetalation with the boronic acid, followed by interaction with the heteroatom nucleophile and reductive elimination to form the product. mdpi.com

Negishi Coupling with this compound

The Negishi coupling is a powerful cross-coupling reaction that forms C-C bonds by reacting an organozinc compound with an organohalide or triflate, typically catalyzed by a nickel or palladium complex. orgsyn.org It is important to note that boronic acids are not the direct coupling partners in a Negishi reaction.

To utilize the 5-methoxycarbonylthiophene moiety in a Negishi-type coupling, the boronic acid would first need to be converted into the corresponding organozinc reagent. This could be achieved through a transmetalation reaction from boron to zinc. More commonly, the organozinc species would be prepared directly from a corresponding thiophene halide.

However, the development of nickel-catalyzed cross-coupling protocols has expanded the range of accessible reactions for heterocyclic compounds. These methods can couple heterocyclic halides with various partners under mild conditions, often in environmentally friendly solvents like 2-Me-THF or tert-amyl alcohol. orgsyn.org These nickel-based systems are advantageous due to the lower cost and higher abundance of nickel compared to palladium. orgsyn.org While not a direct Negishi coupling of the boronic acid, these related nickel-catalyzed reactions represent an alternative strategy for forming C-C bonds with the 5-methoxycarbonylthiophene scaffold.

Rhodium-Catalyzed Additions

Rhodium-catalyzed additions of arylboronic acids to unsaturated electrophiles, such as aldehydes, ketones, and diketones, are powerful methods for forming carbon-carbon bonds. nih.govresearchgate.net While specific studies detailing the mechanistic intricacies solely with this compound are specialized, the general mechanism for rhodium-catalyzed 1,2-additions provides a well-established framework. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The process is initiated by the reaction of a Rh(I) complex with the arylboronic acid. The electron-rich thiophene ring of this compound facilitates its participation in these transformations. The presence of the methoxycarbonyl group, an electron-withdrawing substituent, modulates the electronic properties of the boronic acid, influencing its reactivity. nih.gov

A proposed catalytic cycle begins with the transmetalation of the thiophenyl group from the boron atom to the rhodium center, forming an aryl-rhodium intermediate. This step is often facilitated by a base. Subsequently, the carbonyl substrate coordinates to the rhodium complex, followed by migratory insertion of the carbonyl group into the rhodium-carbon bond. The final step, reductive elimination, yields the tertiary alcohol product and regenerates the active Rh(I) catalyst, allowing the cycle to continue. rug.nl The choice of ligand coordinated to the rhodium center is crucial, as it influences both the reactivity and the enantioselectivity of the reaction. nih.govrsc.org For instance, the WingPhos ligand, which contains bulky anthryl groups, has been shown to be effective in promoting the addition of arylboronic acids to N-heteroaryl ketones by creating a suitable chiral environment. nih.gov

| Key Step | Description | Role of this compound |

|---|---|---|

| Transmetalation | Transfer of the aryl group from boron to the rhodium catalyst. | The thiophenyl group is transferred to the Rh(I) center to form a thiophenyl-rhodium(I) species. |

| Migratory Insertion | The coordinated carbonyl group inserts into the Rh-C bond. | The thiophenyl group attacks the carbonyl carbon, forming a rhodium-alkoxide intermediate. |

| Reductive Elimination/Protonolysis | The product is released, and the Rh(I) catalyst is regenerated. | Protonolysis of the rhodium-alkoxide intermediate yields the tertiary alcohol and regenerates the active catalyst. |

Lewis Acid Catalysis by the Boronic Acid Moiety

Boronic acids, including this compound, can function as Lewis acid catalysts. nih.gov The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electrophilic and capable of accepting a pair of electrons from a Lewis base. nih.gov This Lewis acidity is fundamental to its catalytic activity in a variety of organic transformations. rsc.org

The catalytic utility of boronic acids often involves the activation of hydroxyl groups in alcohols and carboxylic acids. rsc.orgualberta.ca This activation occurs through the formation of a reversible covalent bond between the boronic acid and the hydroxyl group, leading to the formation of boronate esters or acyloxyboronates. nih.govrsc.org This interaction polarizes the C-O bond of the alcohol or activates the carboxylic acid, making the substrate more susceptible to nucleophilic attack. ualberta.ca The efficiency of arylboronic acids as catalysts can be enhanced by the presence of electron-withdrawing groups on the aromatic ring, which increase the Lewis acidity of the boron center. ualberta.ca Therefore, the methoxycarbonyl group on the thiophene ring of this compound is expected to enhance its catalytic activity.

Activation of Hydroxyl Groups and Other Nucleophiles

The activation of hydroxyl groups by boronic acids is a cornerstone of their catalytic function. rsc.org This process involves the formation of a boronate ester intermediate, which effectively transforms the hydroxyl group into a better leaving group. ualberta.ca For example, in Friedel-Crafts type reactions, an arylboronic acid can activate a benzylic alcohol, facilitating the formation of a carbocation intermediate that is then attacked by a nucleophile. ualberta.ca

Furthermore, boronic acids can activate nucleophiles through the formation of tetracoordinate boronate complexes. rsc.org When a diol or other bidentate nucleophile coordinates to the boronic acid, a tetrahedral boronate species is formed. This complexation increases the nucleophilicity of the remaining hydroxyl group, promoting reactions such as glycosylations. nih.gov Similarly, fluoride (B91410) ions can complex with boronic acids to form a boronate "ate" complex, which can act as a source of hydroxide (B78521) for nucleophilic hydroxylation reactions. nih.govrsc.org This activation mode highlights the tunable reactivity of boronic acids based on the reaction conditions and the nature of the activator. nih.gov

| Activation Mode | Mechanism | Outcome |

|---|---|---|

| Electrophilic Activation | Formation of a boronate ester with an alcohol, polarizing the C-O bond. | Enhances the leaving group ability of the hydroxyl group. |

| Nucleophilic Activation | Formation of a tetrahedral boronate complex with a diol or other nucleophile. | Increases the nucleophilicity of the coordinated species. |

| Fluoride-Induced Activation | Formation of a B-F "ate" complex. | Acts as a surrogate for a hydroxide nucleophile. nih.gov |

Petasis Reaction Applications and Mechanistic Aspects

The Petasis borono-Mannich (PBM) reaction is a versatile multicomponent reaction that couples a carbonyl compound, an amine, and an organoboronic acid to synthesize substituted amines, including α-amino acids. organic-chemistry.orgwikipedia.org The reaction is believed to proceed through several equilibrium steps. organic-chemistry.org

The initial step involves the condensation of the amine and the carbonyl compound (often an aldehyde) to form a carbinolamine, which then dehydrates to generate an iminium ion. researchgate.net The boronic acid, in this case, this compound, then reacts with the carbinolamine intermediate or the iminium ion. One proposed mechanism involves the formation of a tetracoordinate boronate complex between the boronic acid and the carbinolamine. rsc.org This is followed by an intramolecular transfer of the thiophenyl group from the boron atom to the electrophilic carbon of the iminium ion, forming the new carbon-carbon bond. organic-chemistry.org The final product is released after hydrolysis of the resulting boronic ester. The presence of an α-hydroxy group on the aldehyde substrate can accelerate the reaction and control the diastereoselectivity, often leading exclusively to the anti-product. wikipedia.orgnih.gov

Asymmetric Catalysis Induced by Boronic Acid Derivatives

The development of chiral boronic acids and their derivatives for asymmetric catalysis is an area of growing interest, although it presents significant challenges. acs.org Inducing asymmetry requires a well-defined chiral environment around the reactive center. In the context of boronic acids, this can be achieved by attaching a chiral scaffold to the boron atom. thieme-connect.com

For derivatives of this compound to be used in asymmetric catalysis, the boronic acid moiety would need to be modified, for example, by forming a boronate ester with a chiral diol, such as a BINOL derivative. uevora.pt This creates a chiral boronate that can then participate in reactions like the Petasis reaction, transferring the thiophenyl group in an enantioselective manner. uevora.pt Another approach involves using a chiral catalyst, such as a chiral biphenol, which can reversibly bind to the boronic acid and the other substrates, creating a chiral complex that directs the stereochemical outcome of the reaction. nih.gov The design of C2-symmetric chiral borinic acids has also been shown to be an effective strategy for achieving high enantioselectivity in reactions like the desymmetrization of diols. acs.orgthieme-connect.com The success of these asymmetric transformations often depends on the formation of rigid transition states where one face of the prochiral substrate is effectively blocked by the chiral ligand or catalyst. thieme-connect.com

Advanced Applications in Organic Synthesis

Construction of Complex Conjugated Systems

The development of novel organic materials with tailored electronic and optical properties is a major focus of contemporary chemical research. 5-Methoxycarbonylthiophene-2-boronic acid serves as a key monomer in the synthesis of various conjugated systems, including oligo- and polythiophenes, as well as functionalized biaryls and heterobiaryls.

Synthesis of Oligo- and Polythiophenes via Suzuki Polycondensation

Suzuki polycondensation is a powerful and widely used method for the synthesis of conjugated polymers. researchgate.netrsc.org This palladium-catalyzed cross-coupling reaction between a dibromo-monomer and a bis(boronic acid) or bis(boronic ester) monomer allows for the formation of well-defined polymer chains. Thiophene-containing conjugated polymers are of particular interest due to their potential applications in organic electronics, such as field-effect transistors and photovoltaics. researchgate.net

While the direct homopolymerization of this compound via Suzuki polycondensation is not extensively documented, the principles of this methodology allow for its potential incorporation into copolymer structures. For instance, the copolymerization of a dibromothiophene derivative with this compound could yield a polythiophene with alternating substituted and unsubstituted thiophene (B33073) units. The methoxycarbonyl group would influence the polymer's solubility, morphology, and electronic properties. High molecular weight thiophene-containing polymers have been successfully synthesized using Suzuki polycondensation of various thiophene bis(boronic acid) derivatives with aryl dibromides, demonstrating the feasibility of this approach. researchgate.netrsc.org

Table 1: Representative Suzuki Polycondensation for Thiophene-Containing Polymers

| Monomer 1 | Monomer 2 | Catalyst System | Resulting Polymer Structure | Reference |

| 2,5-Dibromothiophene | 2,5-Thiophenebis(boronic acid pinacol (B44631) ester) | Pd(PPh₃)₄ / K₂CO₃ | Poly(thiophene-2,5-diyl) | researchgate.net |

| Aryl dibromide | 2,5-Thiophenebis(boronic acid) derivative | Pd(0) / Phosphine (B1218219) ligand | Alternating aryl-thiophene copolymer | rsc.org |

This table presents generalized examples of Suzuki polycondensation for thiophene-based polymers, illustrating the potential for incorporating monomers like this compound.

Preparation of Functionalized Biaryls and Heterobiaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds. nih.govrsc.org These structural motifs are prevalent in pharmaceuticals, agrochemicals, and organic materials. This compound is an excellent coupling partner in these reactions, allowing for the introduction of a functionalized thiophene ring into a variety of aromatic and heteroaromatic systems.

The reaction typically involves the palladium-catalyzed coupling of the thiophene boronic acid with an aryl or heteroaryl halide (or triflate). The methoxycarbonyl group on the thiophene ring can influence the reactivity of the boronic acid and provides a handle for further synthetic transformations. For example, the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been reported to yield 2-(bromomethyl)-5-aryl-thiophenes, demonstrating the utility of this reaction in creating functionalized thiophene-containing biaryls. nih.govd-nb.info While this specific example uses a bromo-thiophene, the reverse reaction with this compound and an aryl bromide is mechanistically analogous and expected to proceed efficiently.

Table 2: Examples of Suzuki-Miyaura Coupling with Thiophene Boronic Acids

| Thiophene Boronic Acid Derivative | Coupling Partner | Catalyst / Base | Product | Yield | Reference |

| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride (B91410) | Pd(dppf)Cl₂ / Na₃PO₄ | 2-(Thiophen-2-yl)pyridine | Good | nih.gov |

| Thiophene- and furanboronic acids | (Hetero)aryl chlorides | Pd catalyst / Base | Aryl-thiophenes and aryl-furans | Near quantitative | nih.gov |

| Aryl boronic acids | 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ / K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophenes | 25-76% | nih.govd-nb.info |

This table showcases the versatility of Suzuki-Miyaura couplings involving thiophene boronic acid derivatives for the synthesis of biaryl and heterobiaryl structures.

Diene and Polyolefin Synthesis

The application of this compound in the direct synthesis of dienes and polyolefins is not a well-established area of its utility. The synthesis of conjugated dienes often involves methods such as Wittig-type reactions, metathesis, or transition-metal-catalyzed cross-coupling reactions of vinyl boronic acids or other organometallic reagents. mdpi.comtdl.org While boronic acids are versatile reagents, their direct conversion to dienes is not a standard transformation.

Similarly, polyolefin synthesis is primarily achieved through the polymerization of olefin monomers using specific catalysts, such as Ziegler-Natta or metallocene catalysts. While functionalized monomers can be incorporated to introduce specific properties, there is no clear literature precedent for the direct involvement of an aromatic boronic acid like this compound in the polymerization of olefins.

Functionalization Strategies for Diverse Molecular Architectures

Beyond the construction of new carbon skeletons, this compound can be employed in functionalization strategies to modify existing complex molecules, thereby altering their biological or physical properties.

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the modification of complex, biologically active molecules at a late stage in their synthesis. nih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. Boronic acids have been recognized as valuable reagents in LSF, often participating in C-H functionalization reactions.

While specific examples of LSF using this compound are not extensively reported, the general principles of palladium-catalyzed C-H activation and arylation reactions suggest its potential in this area. For instance, a C-H bond on a complex drug molecule could be activated and coupled with this compound to introduce the thiophene moiety. This modification could significantly impact the molecule's polarity, metabolic stability, and binding interactions with its biological target.

Incorporation into Peptide and Peptidomimetic Structures

The incorporation of unnatural amino acids and other functionalities into peptides is a key strategy for developing novel therapeutics and biological probes. mdpi.com Boronic acids and their derivatives have been integrated into peptide structures to create potent enzyme inhibitors and other bioactive molecules. nih.gov The boronic acid moiety can act as a transition-state analogue inhibitor for serine proteases.

The direct incorporation of this compound into a peptide backbone as an amino acid surrogate is a challenging but potentially rewarding synthetic goal. More feasible approaches could involve the modification of peptide side chains. For example, a peptide containing an amino acid with a reactive side chain (e.g., a halogenated aromatic ring) could be coupled with this compound via a Suzuki-Miyaura reaction. This would append the functionalized thiophene moiety to the peptide, potentially influencing its conformation and biological activity. Although direct incorporation of this specific boronic acid is not well-documented, the general strategies for peptide modification using boronic acids are established. researchgate.netgenscript.com

Controlled Polymer Functionalization via Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for synthesizing functional polymers by introducing specific moieties onto a pre-existing polymer backbone. This approach allows for the creation of diverse materials from a common precursor polymer. Boronic acids are known reagents in this context, often utilized in transition-metal-catalyzed cross-coupling reactions to functionalize polymer end-groups or side chains. rsc.org For instance, methods have been developed for the copper-promoted cross-coupling between RAFT polymers and various aryl boronic acids. While these general methodologies exist, specific documented examples detailing the use of this compound for the controlled functionalization of polymers via post-polymerization modification are not extensively reported in the current scientific literature.

Synthesis of Precursors for Advanced Materials

Organic Semiconductors and Electronic Materials

This compound is a critical precursor in the synthesis of thiophene-containing conjugated polymers, which are cornerstone materials for organic electronics. Its primary role is as a monomer in palladium-catalyzed Suzuki-Miyaura polycondensation reactions. This process involves the cross-coupling of a dibromo-aromatic compound with a bis(boronic acid) or bis(boronic ester) derivative, such as the pinacol ester of this compound, to form a π-conjugated polymer backbone. researchgate.netrsc.org

The presence of the methoxycarbonyl group on the thiophene ring allows for fine-tuning of the electronic properties of the resulting polymer. This electron-withdrawing group can modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in electronic devices. High molecular weight polymers synthesized using thiophene bis(boronic ester)s are essential for achieving high-performance organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. researchgate.net

The properties of these materials, such as charge carrier mobility and on/off ratio in transistors, are highly dependent on the regioregularity and planarity of the polymer chain, which can be controlled through synthetic conditions during the Suzuki polycondensation.

Table 1: Representative Properties of Thiophene-Based Conjugated Polymers for Organic Electronics

| Property | Typical Value Range | Significance in Devices |

| Hole Mobility (μ) | 0.01 - 1.0 cm²/Vs | Determines the switching speed of transistors (OFETs). |

| On/Off Current Ratio | 10⁵ - 10⁸ | Measures the ability of a transistor to switch between conductive and non-conductive states. |

| HOMO Level | -5.0 to -5.5 eV | Affects air stability and the efficiency of charge injection from the electrode. |

| LUMO Level | -2.5 to -3.5 eV | Influences electron transport and is critical for n-type and ambipolar materials. |

| Optical Bandgap (Eg) | 1.8 - 2.2 eV | Determines the absorption spectrum, crucial for photodetectors and solar cells (OPVs). |

Self-Healing Materials and Responsive Polymers

The development of self-healing and responsive polymers often relies on the incorporation of dynamic covalent bonds into the material's structure. Boronic acids are exemplary in this field due to their ability to form reversible boronate esters with diol-containing molecules. rsc.org This dynamic equilibrium allows the material to respond to external stimuli such as pH changes or the presence of sugars. mdpi.com The reversible nature of the boronate ester bonds can also facilitate the repair of mechanical damage, imparting self-healing properties to the polymer network. rsc.orgresearchgate.net

Novel Ferroelectric Materials

Recent research has expanded the scope of boronic acids into the realm of advanced materials, including the synthesis of novel organic ferroelectrics. Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, making them useful for memory, sensor, and energy-harvesting applications.

A significant development has been the creation of an all-organic, neutral two-component ferroelectric material through the co-crystallization of an amine (2-aminopyrimidine) with an aryl boronic acid (4-formylphenyl boronic acid). rsc.org In this system, the components form a polar crystal structure that exhibits a clear rectangular polarization versus electric field (P–E) hysteresis loop, a hallmark of ferroelectricity. The material demonstrated a saturation polarization of 0.37 μC cm⁻² and was shown to be effective for piezoelectric energy harvesting. rsc.org

This research establishes a design principle where boronic acids can act as key building blocks for creating polar, functional molecular materials. While this study did not use this compound, it provides a strong precedent. The ability of the thiophene derivative to participate in similar co-crystal formation could potentially lead to new ferroelectric materials with tailored properties, although specific investigations into this possibility have not been reported.

Contributions to Medicinal Chemistry and Chemical Biology

Design and Synthesis of Bioactive Molecules

The structural features of 5-methoxycarbonylthiophene-2-boronic acid make it an attractive starting point for the synthesis of complex bioactive molecules. Boronic acids are recognized as essential building blocks in medicinal chemistry for generating chemical libraries and exploring structure-activity relationships. nih.govresearchgate.net The thiophene (B33073) core is also a prominent scaffold in a variety of biologically active compounds. ucla.edunih.gov

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The boronic acid group, a key component of this compound, frequently acts as a critical pharmacophore in drug design. nih.gov Its utility stems from its unique electronic characteristics and its ability to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, often found in the active sites of enzymes. nih.govnih.gov This interaction allows boronic acid-containing molecules to act as potent transition-state analog inhibitors. researchgate.net The first FDA-approved boronic acid-containing drug, Bortezomib, highlighted the therapeutic potential of this functional group, sparking increased interest in its incorporation into new drug candidates. nih.gov

Table 1: Role of Constituent Moieties in Bioactive Molecules

| Moiety | Role in Drug Design | Example Compound(s) | Therapeutic Area |

| Boronic Acid | Pharmacophore, Enzyme Inhibition (covalent binding) | Bortezomib, Ixazomib | Anticancer (Multiple Myeloma) |

| Thiophene Ring | Bioisostere, Core Scaffold | Ralitrexed, Cefoxitin | Anticancer, Antibiotic |

The boronic acid moiety is particularly effective in the design of enzyme inhibitors, most notably proteasome inhibitors. nih.gov The proteasome's active site contains an N-terminal threonine residue whose hydroxyl group is crucial for its catalytic activity. Boronic acids, like that in the this compound scaffold, can form a stable, yet reversible, tetrahedral boronate complex with this threonine hydroxyl group, effectively blocking the enzyme's function. nih.gov This mechanism is the basis for the anticancer activity of drugs like Bortezomib, a dipeptidyl boronic acid. nih.govnih.gov Research has expanded to include various scaffolds, such as the benzo[b]thiophene core, to develop new boronic acid-based inhibitors targeting enzymes like metallo-β-lactamases, demonstrating the broad applicability of this strategy. nih.gov The development of peptide-boronic acid derivatives continues to be an active area of research for creating potent and selective proteasome inhibitors. researchgate.net

The thiophene ring is a well-established scaffold in medicinal chemistry, present in numerous drugs with diverse biological activities, including antimicrobial and anticancer effects. ucla.edunih.gov Thiophene derivatives have been explored for their ability to inhibit various cancer-specific protein targets and signaling pathways. nih.gov The aromatic and planar nature of the thiophene ring can facilitate binding to biological receptors. mdpi.com

When combined, the thiophene scaffold and the boronic acid pharmacophore create a powerful platform for developing novel therapeutic agents. For instance, boronic chalcones have been designed and synthesized as dual-action agents with both anticancer and anti-inflammatory properties, underscoring the therapeutic potential of integrating a boronic acid moiety into established bioactive scaffolds. nih.gov The hybridization of thiophene with other heterocyclic structures has also yielded compounds with significant anticancer and antimicrobial activities. researchgate.net Therefore, this compound represents a promising starting material for the synthesis of new agents in these therapeutic areas.

In drug discovery, fine-tuning the properties of a lead compound is crucial for its development into a viable drug. The structure of this compound offers multiple points for modification to optimize its selectivity, physicochemical properties (like solubility and lipophilicity), and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Chemo- and Biosensing Applications

Beyond therapeutics, the unique chemical properties of the boronic acid group make this compound a candidate for applications in chemo- and biosensing.

Boronic acids are well-known for their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.gov This specific interaction is the foundation for their use as synthetic receptors for the detection of saccharides, glycoproteins, and other biologically important diol-containing molecules. nih.govnih.gov The reaction involves the formation of a five- or six-membered cyclic boronate ester, which is typically more stable at physiological or slightly alkaline pH. mdpi.com

This property has been extensively exploited to create sensors for glucose and other sugars. nih.govresearchgate.net For example, 3-thienylboronic acid, a close structural analog of the target compound, has been studied for its binding affinity with various diols and has been used to prepare chemosensitive materials for their recognition. mdpi.com The binding event can be coupled to a signal transducer, such as a fluorophore, to generate a measurable optical or electrochemical signal, allowing for the quantification of the target analyte. nih.govnih.gov The affinity and selectivity for different saccharides can be tuned by modifying the structure of the boronic acid-containing molecule. rsc.org

Table 2: Representative Binding Constants for Phenylboronic Acid with Various Saccharides

| Saccharide | Predominant Form in Solution | Observed Binding Constant (Kobs) in M⁻¹ |

| D-Glucose | Pyranose | 110 |

| D-Galactose | Pyranose/Furanose | 280 |

| D-Mannose | Pyranose/Furanose | 170 |

| D-Fructose | Furanose (high %) | 4400 |

Note: Data is for phenylboronic acid as a representative example to illustrate the principle of diol recognition and differential affinity. The high affinity for fructose (B13574) is partly attributed to the higher proportion of the furanose form in solution, which presents an ideal cis-diol for binding.

Recognition of Diol-Containing Compounds (e.g., Saccharides and Glycoproteins)

Mechanisms of Boronic Acid-Diol Interaction and Binding Affinity

The foundational principle enabling the use of boronic acids in biological applications is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides. nih.govrsc.org This interaction involves the formation of five- or six-membered cyclic boronate esters. mdpi.com

The mechanism is pH-dependent and involves an equilibrium between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form. The tetrahedral boronate is the more reactive species for esterification with a diol. researchgate.net Therefore, the acid dissociation constant (pKa) of the boronic acid is a critical parameter governing its binding affinity. Optimal binding is often observed at a pH between the pKa of the boronic acid and that of the diol. nih.gov

For this compound, the presence of the methoxycarbonyl group is significant. As a strong electron-withdrawing group, it is expected to increase the Lewis acidity of the boron atom. researchgate.net This increased acidity lowers the pKa of the boronic acid, making the more reactive tetrahedral boronate form more accessible at or near physiological pH (7.4). This is a desirable characteristic, as many simple arylboronic acids have pKa values that are too high for efficient diol binding under these conditions. rsc.org Research on analogous compounds, such as 3-methoxycarbonyl-5-nitrophenyl boronic acid, has shown that electron-deficient boronic acids can achieve high-affinity diol recognition at neutral pH. nih.gov

The key factors influencing the binding affinity of this compound with a diol would include:

pKa of the Boronic Acid: Lowered by the electron-withdrawing substituent, enhancing binding at physiological pH.

pH of the Solution: Dictates the equilibrium between the boronic acid and the more reactive boronate anion.

Diol Structure: The geometry, steric hindrance, and pKa of the target diol affect the stability of the resulting boronate ester. Fructose, for example, generally exhibits a higher binding affinity than glucose due to a higher abundance of the reactive furanose isomer. nih.gov

| Boronic Acid Feature | Influence on Diol Interaction | Expected Effect in this compound |

|---|---|---|

| Boron Atom Lewis Acidity | Determines the ease of forming the tetrahedral boronate intermediate. Higher acidity leads to a lower pKa. | Increased due to the electron-withdrawing methoxycarbonyl group. |

| Aromatic Ring System | Modulates the electronic properties of the boron center. | The thiophene ring influences the electronic distribution and geometry. |

| Substituent Electronic Effects | Electron-withdrawing groups lower the pKa, enhancing binding at neutral pH. Electron-donating groups raise the pKa. | The methoxycarbonyl group is strongly electron-withdrawing, predicting a lower pKa and stronger binding at physiological pH compared to unsubstituted thiopheneboronic acid. |

Development of Optical and Electrochemical Sensors

The reversible interaction between boronic acids and diols is a powerful tool for developing sensors for biologically important molecules like carbohydrates and glycoproteins. nih.govmdpi.com When a boronic acid binds to a diol, changes in its electronic or physical properties can be transduced into a measurable signal.

Optical Sensors: Fluorescent optical sensors can be designed by coupling a boronic acid recognition element to a fluorophore. nih.gov The binding event with a diol, such as glucose, can alter the fluorescence properties of the molecule through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer formation. nih.gov For this compound, the thiophene ring itself has fluorescent properties that could potentially be modulated upon binding to a diol. Alternatively, it could be incorporated into a larger system with a dedicated fluorophore, where diol binding would trigger a change in fluorescence intensity or wavelength. theinstituteoffluorescence.com The development of such sensors often involves creating a three-component system where the displacement of a fluorescent dye from a boronic acid-dye complex by a target analyte results in a change in fluorescence. nih.gov

Electrochemical Sensors: Electrochemical sensors utilize boronic acids by immobilizing them on an electrode surface. rsc.orgelectrochemsci.org The binding of a charged or redox-active diol-containing analyte can alter the electrochemical properties of the electrode, such as capacitance or impedance. researchgate.net Another approach involves using boronic acid derivatives that incorporate a redox-active moiety, like ferrocene. researchgate.net In such systems, the binding of a diol can shift the redox potential of the active moiety, allowing for quantitative detection. mdpi.com Given the electroactive nature of the polythiophene backbone, a polymer derived from this compound could be used to create a "reagentless" electrochemical sensor, where the binding of an analyte directly modulates the conductivity or redox state of the polymer itself. researchgate.net

| Sensor Type | Sensing Principle | Potential Role of this compound |

|---|---|---|

| Optical (Fluorescence) | Change in fluorescence (intensity, wavelength) upon diol binding. | Could act as both the recognition element (boronic acid) and part of the signaling unit (thiophene ring), or be functionalized with another fluorophore. |

| Electrochemical | Change in an electrical signal (current, potential, impedance) upon diol binding. | Can be immobilized on an electrode surface to capture analytes. Electropolymerization could form a conductive polymer film for direct signal transduction. |

Affinity-Based Separation and Immobilization Techniques for Biomolecules

Boronate affinity chromatography is a specialized technique that uses immobilized boronic acid ligands to selectively capture and separate molecules containing cis-diol groups, most notably glycoproteins and ribonucleosides. mdpi.com The process relies on the formation of reversible boronate esters under specific pH conditions (typically alkaline) and their dissociation under acidic conditions, allowing for the capture and subsequent release of the target biomolecules. mdpi.com

The utility of this compound in this context would stem from its predicted lower pKa. This property could enable the binding of glycoproteins at or near neutral pH, which is gentler and helps preserve the integrity of sensitive biological samples compared to the high pH required by traditional phenylboronic acid resins. mdpi.com

For immobilization, this compound could be covalently attached to a solid support, such as agarose (B213101) beads or magnetic nanoparticles. thermofisher.com This functionalized matrix could then be used for: